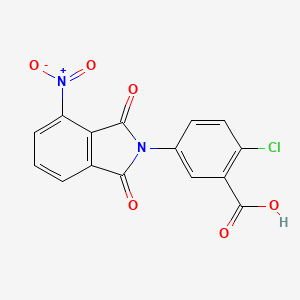![molecular formula C15H15N3O2S2 B5884070 N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 has shown promising results in preclinical studies, demonstrating the ability to induce apoptosis in cancer cells while sparing healthy cells. In
Mecanismo De Acción
The mechanism of action of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the activation of procaspase-3, an enzyme that plays a key role in the apoptosis pathway. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme. Once activated, procaspase-3 cleaves other proteins in the cell, leading to apoptosis.
Biochemical and Physiological Effects
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells while sparing healthy cells. This selectivity is thought to be due to the higher expression of procaspase-3 in cancer cells compared to healthy cells. In addition to its anticancer properties, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its selectivity for cancer cells over healthy cells. This selectivity makes it a promising candidate for cancer therapy. However, one limitation of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Direcciones Futuras
There are several future directions for N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide research. One area of interest is the development of more soluble derivatives of N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide that can be administered more easily in vivo. Another area of interest is the development of combination therapies that incorporate N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide with other anticancer agents. Finally, further studies are needed to determine the optimal dosage and administration schedule for N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in order to maximize its anticancer and neuroprotective effects.
Conclusion
In conclusion, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is a promising small molecule with potential as an anticancer agent and a treatment for neurodegenerative diseases. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide works by activating procaspase-3, leading to apoptosis in cancer cells and neuroprotection in animal models of neurodegenerative diseases. While N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has shown promising results in preclinical studies, further research is needed to determine the optimal dosage and administration schedule for N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide and to develop more soluble derivatives of the molecule.
Métodos De Síntesis
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-bromoacetophenone, which is then reacted with thiosemicarbazide to form 4-(propionylamino)phenyl)-thiosemicarbazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the carbonothioyl derivative. Finally, the thiophene carboxylic acid derivative is added to the reaction mixture to form N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been studied extensively for its potential as an anticancer agent. Preclinical studies have shown that N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide can induce apoptosis in cancer cells while sparing healthy cells. N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to be effective against a variety of cancer cell types, including breast cancer, prostate cancer, and glioblastoma. In addition to its anticancer properties, N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[[4-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S2/c1-2-13(19)16-10-5-7-11(8-6-10)17-15(21)18-14(20)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVIPVRXUIQUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(propanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)



![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)